4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S2/c22-16-6-8-19(9-7-16)31(28,29)24-21-23-17(15-30-21)14-20(27)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRPLWKNUXAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a sulfonamide group, and a phenylpiperazine moiety, which are known to interact with various biological targets.
The molecular formula of the compound is , with a molecular weight of 477.0 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly in the context of drug development.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4O3S |
| Molecular Weight | 477.0 g/mol |
| CAS Number | 921925-34-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The phenylpiperazine moiety is known for modulating neurotransmitter receptors, which can influence various neurological processes. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its therapeutic effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related thiazole derivatives possess potent antitumor properties, with IC50 values in the nanomolar range against breast and glioblastoma cancer cells .
Neuropharmacological Effects
The phenylpiperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic potential of related sulfonamide derivatives against glioblastoma multiforme and breast adenocarcinoma. The results demonstrated that these compounds induced apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage .
- Neurotransmitter Modulation : Another investigation focused on the interaction of phenylpiperazine derivatives with serotonin receptors. The findings indicated that these compounds could enhance serotonin receptor activity, suggesting their potential use in treating depression and anxiety disorders .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of sulfonamide derivatives. Modifications to the thiazole and piperazine moieties can significantly impact their pharmacological profiles:
| Modification | Effect on Activity |
|---|---|
| Chloro substitution | Enhanced cytotoxicity against cancer cells |
| Piperazine ring alterations | Improved binding affinity to receptors |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-chloro-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide. For instance, derivatives containing thiazole rings have been evaluated for their effectiveness against various bacterial and fungal strains. In vitro tests demonstrated that several synthesized thiazole derivatives exhibited promising antimicrobial activity comparable to established antibiotics like penicillin G and ciprofloxacin .
Anticancer Properties
The compound's anticancer potential has also been investigated, particularly in relation to breast cancer treatment. Research indicates that thiazole-based compounds can inhibit the proliferation of cancer cells. For example, a study on thiazole derivatives showed significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines, with some compounds demonstrating IC50 values indicating potent activity . The molecular docking studies further support these findings by elucidating the binding interactions of these compounds with specific cancer-related receptors.
Neuropharmacological Applications
The neuropharmacological effects of this compound are also noteworthy. Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. A series of studies have demonstrated that thiazole-containing compounds can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparisons
Pharmacokinetic Considerations
- Metabolic Stability : Piperazine moieties are prone to N-dealkylation, whereas triazole derivatives (e.g., [7–9]) may exhibit greater metabolic stability due to aromatic stabilization .
Q & A
Q. How should researchers validate conflicting bioactivity data across assays?
- Answer :
- Dose-response curves : Ensure IC values are derived from ≥3 independent experiments (SD <15%) .
- Orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric assays .
- Positive controls : Compare with known inhibitors (e.g., Imatinib for kinase studies) to calibrate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
